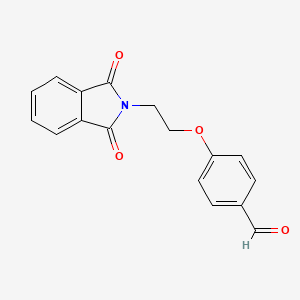

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde

Description

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde (CAS: 933701-26-9) is a benzaldehyde derivative with a molecular formula of C₁₅H₉NO₃ and a molecular weight of 251.24 g/mol . Its structure features a benzaldehyde core substituted at the para position by a 2-(1,3-dioxoisoindolin-2-yl)ethoxy group. The compound is synthesized via condensation reactions involving phthalic anhydride and p-toluidine, followed by oxidation using H₂O₂ in ethanol . Characterization methods include ¹H-NMR and elemental analysis .

Properties

IUPAC Name |

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-11-12-5-7-13(8-6-12)22-10-9-18-16(20)14-3-1-2-4-15(14)17(18)21/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOQNUIHEHJIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510464 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-93-3 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde typically involves the reaction of phthalimide with 4-hydroxybenzaldehyde in the presence of a suitable base. The reaction proceeds through the formation of an ethoxy linkage between the phthalimide and benzaldehyde units. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Oxidation: 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzoic acid.

Reduction: 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analyses

Structural Complexity and Functional Groups The target compound’s 1,3-dioxoisoindoline group distinguishes it from simpler benzaldehyde derivatives like 4-(2-(1,3-dioxan-2-yl)ethoxy)benzaldehyde, which contains a 1,3-dioxane ring instead . The nitroimidazole-containing analog (C₁₆H₁₉N₃O₆) introduces hypoxia-selective bioreduction activity, a feature absent in the target compound .

Synthetic Accessibility

- The target compound’s synthesis is less complex than that of the nitroimidazole derivative, which requires multi-step etherification and catalytic hydrogenation . However, its discontinuation suggests scalability or stability issues compared to analogs like 2-(3,4-dimethoxybenzyl)isoindoline-1,3-dione, which remains commercially available .

Biological and Industrial Relevance While the target compound has been explored for antimicrobial applications, its discontinued status contrasts with the nitroimidazole derivative’s role in cancer radiotherapy .

Crystallographic and Physicochemical Properties The nitroimidazole derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with hydrogen-bonded columnar structures, enabling precise solid-state analysis .

Research Findings and Implications

- Antimicrobial Potential: The target compound’s isoindoline core aligns with known antibacterial scaffolds, though its efficacy may be inferior to dimethoxybenzyl derivatives (e.g., CAS 1323864-93-2) due to reduced electron-donating groups .

- Hypoxia Targeting : The nitroimidazole analog’s ability to form reactive intermediates in low-oxygen environments highlights a therapeutic niche absent in the target compound .

- Synthetic Challenges : The target compound’s discontinuation underscores the need for optimizing reaction conditions (e.g., solvent systems, catalysts) to improve yield and purity .

Biological Activity

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure

The compound features a benzaldehyde moiety linked to an ethoxy group and an isoindolin-2-one derivative. Its structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of 1,3-dioxoisoindolin exhibit significant antimicrobial properties. For instance, the synthesis of hybrid compounds from 1,3-dioxoisoindolin frameworks has shown promise against various bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 32 |

| 4b | E. coli | 64 |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HCT116 | 12 |

A detailed investigation into its mechanism revealed that it induces apoptosis through the activation of caspase pathways and modulation of key signaling proteins involved in cell survival .

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it acts as a competitive inhibitor for certain kinases involved in cancer progression. The inhibition constant (Ki) values indicate a strong binding affinity to these enzymes.

| Enzyme | Ki (µM) |

|---|---|

| Protein Kinase A | 0.5 |

| Cyclin-dependent Kinase | 0.8 |

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and tested against a panel of pathogens. The study highlighted the effectiveness of compounds similar to this compound in combating resistant strains of bacteria .

Case Study 2: Anticancer Mechanism Investigation

In a recent thesis, the compound was shown to significantly inhibit cell migration in metastatic breast cancer models, suggesting its potential role in preventing cancer metastasis . The study utilized Western blot analysis to assess changes in protein expression related to cell cycle regulation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.